

Validating the Cellular Target of JAK05 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JAK05

Cat. No.: B15609930

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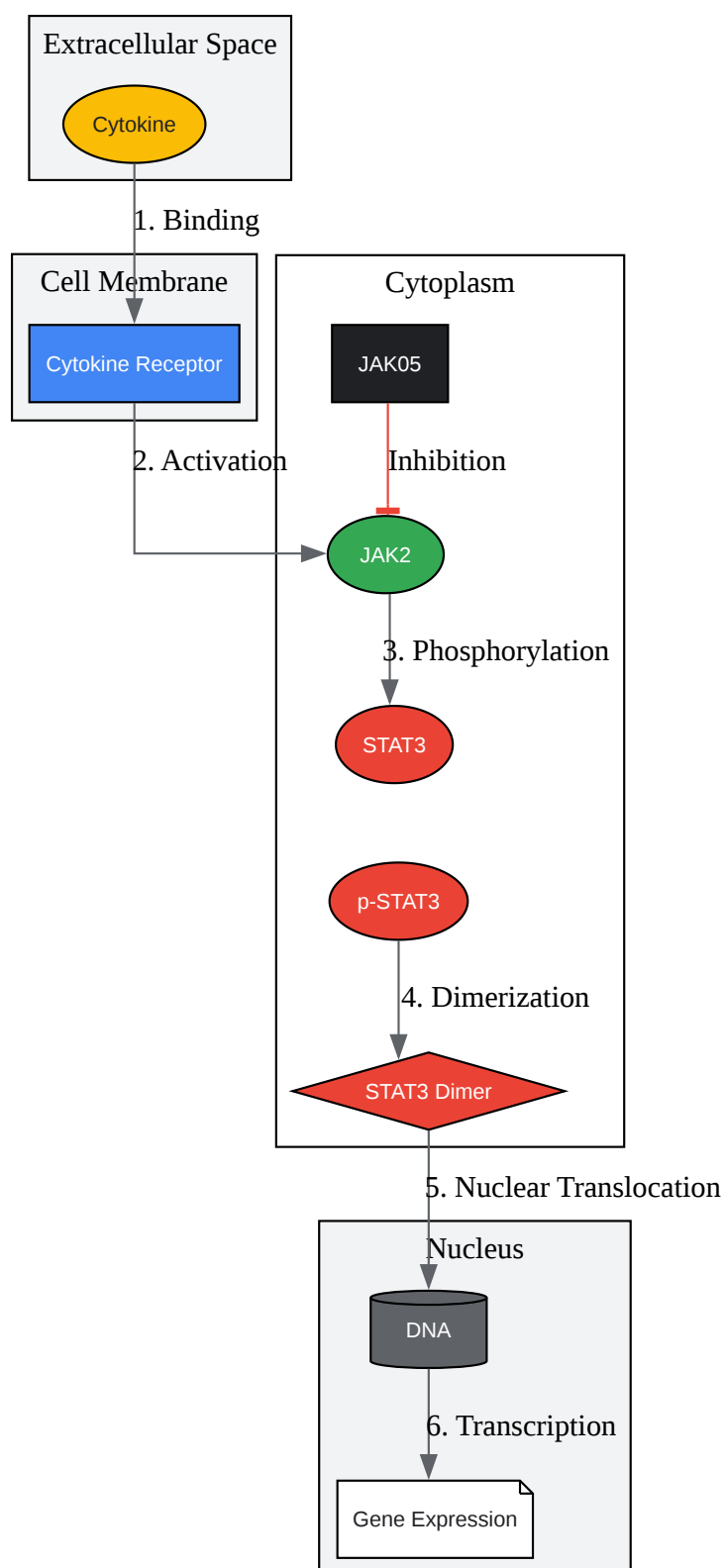
This guide provides a comprehensive framework for validating the cellular target of a novel JAK2 inhibitor, **JAK05**, using CRISPR-Cas9 technology. The performance of **JAK05** is objectively compared with an established JAK2 inhibitor, Ruxolitinib, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals.

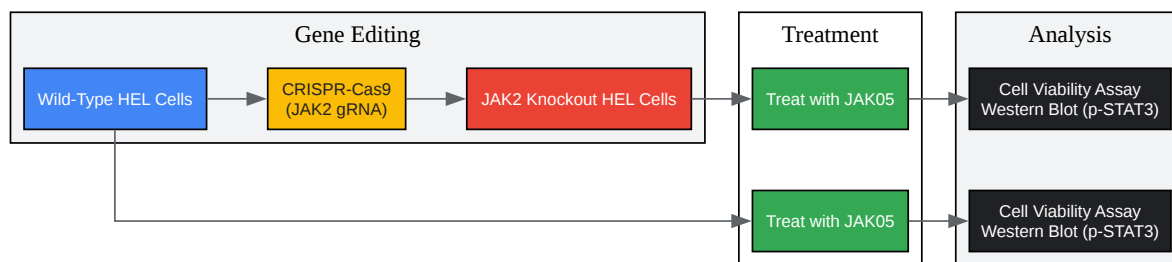
Data Presentation

The following table summarizes the in vitro potency and cellular activity of **JAK05** (hypothetical data) compared to the known JAK inhibitors, Ruxolitinib and Fedratinib.

Compound	Target	IC50 (nM)	Cell Line	Cell Viability (GI50/IC50, nM)
JAK05 (Hypothetical)	JAK2	2.5	HEL (JAK2 V617F)	175
Ruxolitinib	JAK1	3.3	HEL (JAK2 V617F)	186[1]
JAK2	2.8	Ba/F3 (JAK2 V617F)	120[2]	
Fedratinib	JAK1	35	Ba/F3 (JAK2 V617F)	650[2][3]
JAK2	3	Ba/F3 (Ruxolitinib-resistant)	1552[2][3]	

Mandatory Visualization





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References

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- 2. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Fedratinib Overcomes Ruxolitinib Resistance through Inhibition of the Interferon Signaling Pathway [ash.confex.com]
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